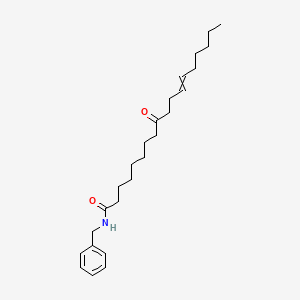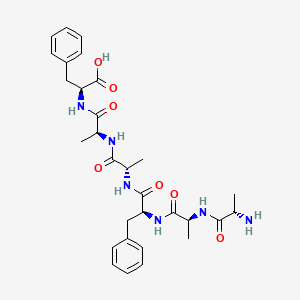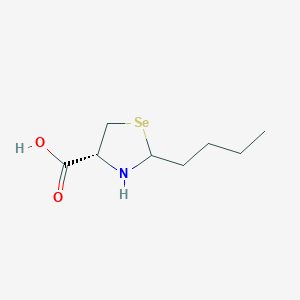
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid is a chemical compound with the molecular formula C5H12O4. It is known for its applications in various chemical reactions and industrial processes. This compound is often used in organic synthesis and has significant importance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypropane-1,3-diol can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the condensation of acetone and methanol to form the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate acid catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethoxypropane-1,3-diol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of 2,2-Dimethoxypropane-1,3-diol, which can be used in further chemical synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate compounds that participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethoxypropane: A related compound with similar chemical properties but different applications.
1,3-Dihydroxyacetone dimethyl acetal: Another similar compound used in organic synthesis.
2,2-Dimethoxy-1,3-propanediol: A compound with similar structure and reactivity.
Uniqueness
2,2-Dimethoxypropane-1,3-diol is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
848470-41-7 |
|---|---|
Molekularformel |
C7H20O10S2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2,2-dimethoxypropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C5H12O4.2CH4O3S/c1-8-5(3-6,4-7)9-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4) |
InChI-Schlüssel |
UTSKCTZBTFFBPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CO)(CO)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)

![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)



![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
silane](/img/structure/B14177507.png)

